molecular formula C15H14ClN3O2S B5134242 N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B5134242
M. Wt: 335.8 g/mol
InChI Key: IBTOUBLKADMIKE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a benzodioxole moiety, a thienopyrimidine core, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the thienopyrimidine core and the introduction of the benzodioxole moiety. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization to form the thienopyrimidine core. The benzodioxole moiety is then introduced via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management to ensure the production is both economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety is believed to play a crucial role in its bioactivity by facilitating binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a thienopyrimidine core and a benzodioxole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S.ClH/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11;/h3-6H,7H2,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTOUBLKADMIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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